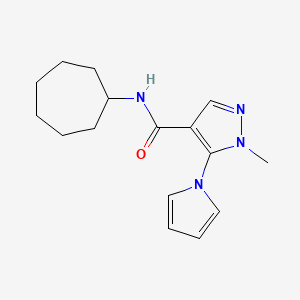![molecular formula C18H15FN4O3 B4512761 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-3-pyridinylacetamide](/img/structure/B4512761.png)
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-3-pyridinylacetamide
Beschreibung
This compound is likely studied within the context of developing therapeutic agents due to its structural complexity and functional groups. While direct studies on this exact compound are scarce, related research efforts are focused on synthesizing and characterizing compounds with similar structures for potential biological activities, especially as inhibitors for various biological targets.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including condensation, amidation, and cyclization processes. For example, Wang et al. (2015) describe the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, indicating a complex synthetic route that could be analogous to the synthesis of your compound of interest (Wang et al., 2015).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (NMR, IR, MS) are commonly used for structural analysis. Ganapathy et al. (2015) detailed the crystal structure of a related pyridazinone derivative, showcasing the importance of these techniques in confirming molecular geometry and electronic structure (Ganapathy et al., 2015).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with biological targets. The presence of functional groups like fluoro, methoxy, and acetamide can influence binding affinities and biological activities. Studies such as those by Barlin et al. (1989) on imidazo[1,2-b]pyridazines highlight how substitutions at various positions affect the compound's biological efficacy and receptor binding (Barlin et al., 1989).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are crucial for the compound's application in drug formulation. These properties are determined by the compound's molecular structure and are essential for predicting its behavior in biological systems.
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity towards other chemical agents, and stability under various conditions, are defined by the functional groups present in the molecule. The interaction of these compounds with metals, as shown in the study by Darabi et al. (2016), where a pyridine derivative serves as a fluorescent sensor, illustrates the chemical versatility and potential application areas beyond pharmaceuticals (Darabi et al., 2016).
Eigenschaften
IUPAC Name |
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3/c1-26-13-4-5-14(15(19)9-13)16-6-7-18(25)23(22-16)11-17(24)21-12-3-2-8-20-10-12/h2-10H,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANTZMOQOJBEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4512683.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4512697.png)
![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B4512702.png)

![N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-1,3,4-thiadiazol-2-ylurea](/img/structure/B4512709.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512714.png)


![6-(2-fluoro-4-methoxyphenyl)-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4512740.png)
![1-[(1-benzyl-5-oxo-3-pyrrolidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4512741.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B4512744.png)


![N-[3-(cyclohexyloxy)propyl]-1-methyl-4-piperidinecarboxamide](/img/structure/B4512783.png)